molecular formula C10H22ClNO B1484885 2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride CAS No. 2098063-00-2

2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride

Cat. No. B1484885
M. Wt: 207.74 g/mol
InChI Key: YETVGSVJZYAQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride” is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound in the public domain.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H21NO.ClH/c1-10(2,8-11)7-9-3-5-12-6-4-9;/h9H,3-8,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

1. Diverse Compound Library Generation

2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride serves as a starting material in the generation of a structurally diverse library of compounds. It undergoes various alkylation and ring closure reactions, contributing to the synthesis of dithiocarbamates, thioethers, and a range of other compounds with potential research applications (Roman, 2013).

2. Conformational Analysis in Crystal Structures

This chemical has been pivotal in the conformational analyses of its derivatives in different environments, particularly in crystallography. Such studies enhance understanding of molecular structures and interactions, which are crucial in materials science and pharmaceutical research (Nitek et al., 2020).

3. Flexible Ligand Synthesis

The compound is instrumental in the facile synthesis of flexible ligands, such as bis(pyrazol-1-yl)alkanes, which are crucial in coordination chemistry and have implications in the development of catalysis and metal-organic frameworks (Potapov et al., 2007).

4. Novel Catalytic Activities

In studies involving reactions of tertiary amines with α-diazo ketones, the compound has shown significant catalytic activity. This finding opens avenues for new synthetic methods in organic chemistry (Zotto et al., 2000).

5. Role in Synthesizing Phosphonic Analogues

The compound's reactions with various amines have led to the creation of cyclic phosphonic analogues, expanding the repertoire of compounds available for various chemical investigations (Elż & Slawomir, 1999).

6. Synthesis of Chiral Auxiliaries

It plays a role in synthesizing chiral auxiliaries like cis-2-amino-3,3-dimethyl-1-indanol, which are essential in asymmetric synthesis, a vital area in the development of pharmaceuticals (Sudo & Saigo, 1997).

7. Modification of Polymeric Materials

This compound is used in the modification of polymeric materials, contributing to the development of materials with enhanced properties and potential applications in various industries, including biotechnology and materials science (Aly & El-Mohdy, 2015).

8. Antimicrobial Compound Synthesis

It has been utilized in the synthesis of novel antimicrobial compounds, thereby contributing to the ongoing research in combating infectious diseases (Babu et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

2,2-dimethyl-3-(oxan-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,8-11)7-9-5-3-4-6-12-9;/h9H,3-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETVGSVJZYAQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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